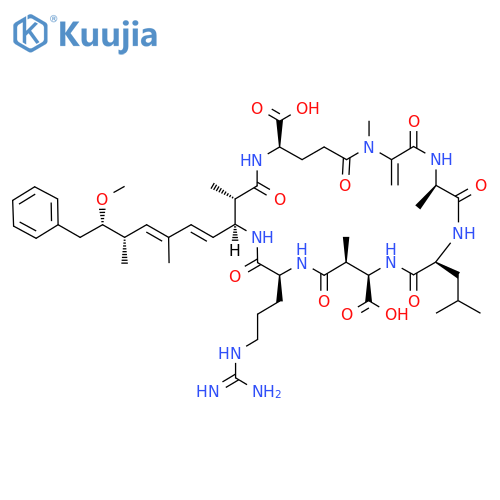

Cas no 101043-37-2 (Microcystin-LR)

Microcystin-LR 化学的及び物理的性質

名前と識別子

-

- Cyclo[2,3-didehydro-N-methylalanyl-D-alanyl-L-leucyl-(3S)-3-methyl-D-b-aspartyl-L-arginyl-(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoyl-D-g-glutamyl]

- 5-L-Arginine-microcystin LA

- Microcystin LR

- Microcystin-LR

- Microcystin-LR solution

- 5-L-Arginine-cyanoginosin

- akerstox

- C05371

- CYANOGINOSIN-LR

- cyclo(D-Ala-L-Leu-D-MeAsp-L-Arg-Adda-D-Glu-Mdha)

- MC-LR

- MCYST-LR

- microcystin-a

- Toxin T 17 (Microcystis aeruginosa)

- TOXIN,BLUE-GREENALGA

- toxin-lr

- Microcystin LR 95%

- Cyanoginosin LR

- Microcystis aeruginosa toxin

- C49H74N10O12

- EQ8332842Y

- Microcystin-LR, Microcystis aeruginosa

- Toxin I (Microcystis aeruginosa)

- 5-L-Argininecyanoginosin LA

- toxin I, cyanobacterium

- toxin t-17 (Microcystis aeruginosa)

- NSC 733608

- DTXSID3031654

- Toxin, blue green alga, Microcystis aeruginosa

- GTPL4735

- 8-[3-amino(imino)methylaminopropyl]-15-isobutyl-5-[6-methoxy-3,5-dimethyl-7-phenyl-(1E,3E)-1,3-heptadienyl]-4,11,18,22-tetramethyl-21-methylene-3,7,10,14,17,20,23-heptaoxo-2,6,9,13,16,19,22-heptaazacyclopentacosane-1,12-dicarboxylic acid

- cyclo[2,3-didehydro-N-methylalanyl-D-alanyl-L-leucyl-erythro-3-methyl-D-beta-aspartyl-L-arginyl-(2S,3S,4E,6E,8S,9S)-3-amino-4,5,6,7-tetradehydro-9-methoxy-2,6,8-trimethyl-10-phenyldecanoyl-D-gamma-glutamyl]

- 1,7-ANHYDRO(D-ALANYL-L-LEUCYL-(3S)-3-METHYL-D-.BETA.-ASPARTYL-L-ARGINYL-(2S,3S,4E,6E,8S,9S)-3-AMINO-4,5,6,7-TETRADEHYDRO-9-METHOXY-2,6,8-TRIMETHYL-10-PHENYLDECANOYL-D-.GAMMA.-GLUTAMYL-2,3-DIDEHYDRO-N-METHYLALANINE)

- CHEBI:6925

- MICROCYSTIN-LR [HSDB]

- CYCLO(2,3-DIDEHYDRO-N-METHYLALANYL-D-ALANYL-L-LEUCYL-(3S)-3-METHYL-D-.BETA.-ASPARTYL-L-ARGINYL-(2S,3S,4E,6E,8S,9S)-3-AMINO-9-METHOXY-2,6,8-TRIMETHYL-10-PHENYL-4,6-DECADIENOYL-D-.GAMMA.-GLUTAMYL)

- (5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid

- 1,7-anhydro[D-alanyl-L-leucyl-(3S)-3-methyl-D-beta-aspartyl-L-arginyl-(2S,3S,4E,6E,8S,9S)-3-amino-4,5,6,7-tetradehydro-9-methoxy-2,6,8-trimethyl-10-phenyldecanoyl-D-gamma-glutamyl-2,3-didehydro-N-methylalanine]

- 101043-37-2

- MCLR

- Cyanoginosin-LR;MC-LR;Toxin T 17 (Microcystis aeruginosa)

- 1ST9122

- 1ST9122-20M

- Microcystin LR Solution in Methanol, 20ug/mL

- Q6839436

- cyclo[D-alanyl-L-leucyl-(3S)-3-methyl-D-beta-aspartyl-L-arginyl-(2S,3S,4E,6E,8S,9S)-3-amino-4,5,6,7-tetradehydro-9-methoxy-2,6,8-trimethyl-10-phenyldecanoyl-D-gamma-glutamyl-2,3-didehydro-N-methylalanyl]

- HSDB 7751

- NSC-733608

- MICROCYSTIN-LR [IARC]

- 15-(3-Guanidino-propyl)-8-isobutyl-18-((1E,3E)-6-methoxy-3,5-dimethyl-7-phenyl-hepta-1,3-dienyl)-1,5,12,19-tetramethyl-2-methylene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21heptaaza-cyclopentacosane-11,22-dicarboxylic acid

- HY-P0072

- CHEMBL444092

- 15-(3-Guanidino-propyl)-8-isobutyl-18-(6-methoxy-3,5-dimethyl-7-phenyl-hepta-1,3-dienyl)-1,5,12,19-tetramethyl-2-methylene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21heptaaza-cyclopentacosane-11,22-dicarboxylic acid

- CS-5404

- UNII-EQ8332842Y

- NSC733608

- SCHEMBL21245230

- microcystin-la, 5-l-arginine-

- BRN 4779759

- BDBM50061067

- CYCLO(2,3-DIDEHYDRO-N-METHYLALANYL-D-ALANYL-L-LEUCYL-ERYTHRO-3-METHYL-D-.BETA.-ASPARTYL-L-ARGINYL-(2S,3S,4E,6E,8S,9S)-4,5,6,7-TETRADEHYDRO-9-METHOXY-2,6,8-TRIMETHYL-10-PHENYL-3-AMINODECANOYL-D-.GAMMA.-GLUTAMYL)

- Cyanoginosin LA, 5-L-arginine-

- cyclo(Ala-Leu-MAsp-Arg-Adda-isoGlu-Mdha)

- Toxin I cyanobacterium

- DA-55470

- Microcystin-LR microcystis aeruginosa

- 98226-43-8

- ZYZCGGRZINLQBL-GWRQVWKTSA-N

- ACB-ARG-ADD-CAB-MAA-DAL-LEU

- DTXCID90374984

- MICROCYSTIN-LR (IARC)

- cyclo(alanyl-leucyl-beta-methylaspartyl-arginyl-(3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid)-isoglutamyl-N-methyldehydroalanyl)

- microcystin-leucine arginine (MC-LR)

- CYCLO(2,3-DIDEHYDRO-N-METHYLALANYL-D-ALANYL-L-LEUCYL-(3S)-3-METHYL-D-BETA-ASPARTYL-L-ARGINYL-(2S,3S,4E,6E,8S,9S)-3-AMINO-9-METHOXY-2,6,8-TRIMETHYL-10-PHENYL-4,6-DECADIENOYL-D-GAMMA-GLUTAMYL)

- cyclo(2,3-didehydro-N-methylalanyl-D-alanyl-L-leucyl-erythro-3-methyl-D-beta-aspartyl-L-arginyl-(2S,3S,4E,6E,8S,9S)-3-amino-4,5,6,7-tetradehydro-9-methoxy-2,6,8-trimethyl-10-phenyldecanoyl-D-gamma-glutamyl)

- 1,7-ANHYDRO(D-ALANYL-L-LEUCYL-(3S)-3-METHYL-D-BETA-ASPARTYL-L-ARGINYL-(2S,3S,4E,6E,8S,9S)-3-AMINO-4,5,6,7-TETRADEHYDRO-9-METHOXY-2,6,8-TRIMETHYL-10-PHENYLDECANOYL-D-GAMMA-GLUTAMYL-2,3-DIDEHYDRO-N-METHYLALANINE)

- (5R,8S,11R,12S,15S,18S,19S,22R)-15-(3-(diaminomethylideneamino)propyl)-18-((1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl)-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid

- Microcystin-leucine arginine

- cyclo(D-alanyl-L-leucyl-(3S)-3-methyl-D-beta-aspartyl-L-arginyl-(2S,3S,4E,6E,8S,9S)-3-amino-4,5,6,7-tetradehydro-9-methoxy-2,6,8-trimethyl-10-phenyldecanoyl-D-gamma-glutamyl-2,3-didehydro-N-methylalanyl)

-

- インチ: 1S/C49H74N10O12/c1-26(2)23-37-46(66)58-40(48(69)70)30(6)42(62)55-35(17-14-22-52-49(50)51)45(65)54-34(19-18-27(3)24-28(4)38(71-10)25-33-15-12-11-13-16-33)29(5)41(61)56-36(47(67)68)20-21-39(60)59(9)32(8)44(64)53-31(7)43(63)57-37/h11-13,15-16,18-19,24,26,28-31,34-38,40H,8,14,17,20-23,25H2,1-7,9-10H3,(H,53,64)(H,54,65)(H,55,62)(H,56,61)(H,57,63)(H,58,66)(H,67,68)(H,69,70)(H4,50,51,52)/b19-18+,27-24+/t28-,29-,30-,31+,34-,35-,36+,37-,38-,40+/m0/s1

- InChIKey: ZYZCGGRZINLQBL-GWRQVWKTSA-N

- ほほえんだ: O=C1[C@]([H])(C([H])([H])C([H])([H])C([H])([H])/N=C(\N([H])[H])/N([H])[H])N([H])C([C@@]([H])(C([H])([H])[H])[C@]([H])(C(=O)O[H])N([H])C([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@@]([H])(C([H])([H])[H])N([H])C(C(=C([H])[H])N(C([H])([H])[H])C(C([H])([H])C([H])([H])[C@]([H])(C(=O)O[H])N([H])C([C@@]([H])(C([H])([H])[H])[C@]([H])(/C(/[H])=C(\[H])/C(/C([H])([H])[H])=C(\[H])/[C@]([H])(C([H])([H])[H])[C@]([H])(C([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])OC([H])([H])[H])N1[H])=O)=O)=O)=O)=O)=O

- BRN: 4779759

計算された属性

- せいみつぶんしりょう: 994.549

- どういたいしつりょう: 994.549

- 同位体原子数: 0

- 水素結合ドナー数: 10

- 水素結合受容体数: 13

- 重原子数: 71

- 回転可能化学結合数: 15

- 複雑さ: 2000

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 10

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 2

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 1001

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 343

じっけんとくせい

- 色と性状: フィルム固体

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: No data available

- フラッシュポイント: 11 °C

- 屈折率: 1.598

- ようかいど: ethanol: 1 mg/mL

- PSA: 340.64000

- LogP: 3.92970

- ようかいせい: 未確定

Microcystin-LR セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外して(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が続くなら+p 2393医療アドバイス/ケアを求めるなら

- 危険物輸送番号:UN 2811 6.1/PG 1

- WGKドイツ:3

- 危険カテゴリコード: 26/27/28-36/37/38-43-39/23/24/25-23/24/25-11

- セキュリティの説明: 26-36/37/39-45-36/37-16-7

- RTECS番号:GT2810000

-

危険物標識:

- リスク用語:26/27/28-36/37/38-43

- セキュリティ用語:x."> A poison by ingestion, inhalation, intraperitoneal, and intravenous route. Experimental reproductive effects. When heated to decomposition it emits toxic vapors of NOx.

- ちょぞうじょうけん:Pure form -80°C 2 years -20°C 1 year In solvent -80°C 6 months -20°C 1 month

Microcystin-LR 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M30110-1mg |

Microcystin-LR |

101043-37-2 | 1mg |

¥4188.0 | 2021-09-08 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 33893-1ML-R |

Microcystin-LR |

101043-37-2 | 1ml |

¥3534.32 | 2023-04-25 | ||

| DC Chemicals | DC23910-1 mg |

Microcystin-LR |

101043-37-2 | >98% | 1mg |

$625.0 | 2022-02-28 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57456-1mg |

Microcystin-LR |

101043-37-2 | 98% | 1mg |

¥0.00 | 2023-09-07 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57456-5mg |

Microcystin-LR |

101043-37-2 | 98% | 5mg |

¥0.00 | 2023-09-07 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 33893-1ML-R |

101043-37-2 | 1ML |

¥3534.32 | 2023-01-15 | |||

| Ambeed | A442024-5mg |

(5R,8S,11R,12S,15S,18S,19S,22R)-15-(3-Guanidinopropyl)-8-isobutyl-18-((1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dien-1-yl)-1,5,12,19-tetramethyl-2-methylene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptaazacyclopentacosane-11,22-dicarboxylic acid |

101043-37-2 | 99% | 5mg |

$4389.0 | 2024-05-30 | |

| Apollo Scientific | BIM7000-100g |

Microcystin LR |

101043-37-2 | 100g |

£125.00 | 2025-02-19 | ||

| Apollo Scientific | BIM7000-10mg |

Microcystin LR |

101043-37-2 | 10mg |

£5089.00 | 2025-04-05 | ||

| Apollo Scientific | BIM7000-5mg |

Microcystin LR |

101043-37-2 | 5mg |

£3600.00 | 2025-02-19 |

Microcystin-LR サプライヤー

Microcystin-LR 関連文献

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

Microcystin-LRに関する追加情報

Microcystin-LR(CAS No. 101043-37-2)の科学的特性と環境影響に関する総合解説

Microcystin-LRは、藍藻(シアノバクテリア)が産生する環状ペプチド毒素の一種であり、CAS番号101043-37-2で特定される化合物です。近年、水質汚染問題や生態系リスクとの関連で注目を集めており、健康影響評価や検出技術に関する研究が活発に行われています。

この化合物は肝毒性を示すことが知られており、タンパク質リン酸化酵素阻害を主要な作用機序とします。特にPP1/PP2A阻害活性が詳細に研究されており、細胞増殖異常を引き起こすメカニズムが分子レベルで解明されつつあります。2023年の研究では、低濃度長期曝露による慢性影���が新たな課題として浮上しています。

環境中でのMicrocystin-LRの挙動は、pH安定性(pH1-10で安定)や光分解特性といった物理化学的性質に大きく依存します。特に富栄養化水域ではその濃度が上昇しやすく、飲料水安全基準を超える事例が世界的に報告されています。最新のWHOガイドライン(2021年改訂)では、飲料水中の暫定許容濃度が1μg/Lに設定されています。

分析技術の進歩により、LC-MS/MSやELISA法を用いた高感度検出が可能になりました。特にオンライン監視システムの開発が進んでおり、リアルタイムモニタリング技術が実用化段階に入っています。これにより、藻類ブルーム発生時の迅速な対応が可能になりつつあります。

除去技術においては、活性炭吸着や高度酸化処理に加え、膜濾過技術の適用研究が進展しています。2022年に発表された研究では、グラフェン複合材料を用いた新規吸着剤が除去効率99.8%を達成したと報告されています。

生態影響評価では、食物連鎖を通じた生物濃縮が懸念されており、水産物安全に関する研究が増加しています。最近の調査では、貝類や甲殻類に蓄積されたMicrocystin-LRが人間の健康リスクになり得ることが指摘されています。

規制動向として、EUでは水枠指令(WFD)の対象物質リストに追加される検討が進んでおり、日本でも環境基準見直しの動きがあります。このような規制強化の背景には、気候変動に伴う藻類異常増殖の頻発化が影響しています。

研究の最新トレンドとしては、バイオレメディエーション技術の開発が注目されています。特定の微生物分解や酵素処理による解毒方法の研究が進んでおり、環境負荷低減型の処理技術として期待が寄せられています。

リスク管理においては、早期警戒システムの構築が重要視されています。衛星リモートセンシングとAI予測モデルを組み合わせたブルーム予測技術の開発が、各国で進められている最前線の取り組みです。

今後の課題として、複合汚染の影響評価や分解中間体の毒性解明が必要とされています。特にマイクロプラスチックとの相互作用や、気候変動に伴う分布変化の予測が重要な研究テーマとして浮上しています。

101043-37-2 (Microcystin-LR) 関連製品

- 111755-37-4(Microcystin RR (9CI))

- 96180-79-9(Microcystin-LA)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)